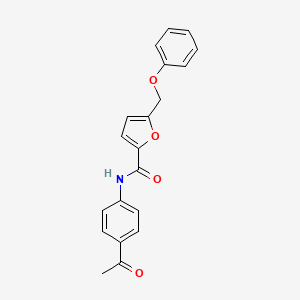

![molecular formula C18H17BrN2O3 B2407511 2-溴-N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑啉-7-基)苯甲酰胺 CAS No. 922128-58-3](/img/structure/B2407511.png)

2-溴-N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

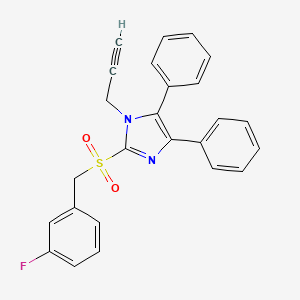

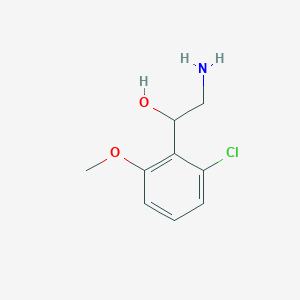

The compound “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a bromine atom attached to the second carbon of the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the bromine atom, and the formation of the tetrahydrobenzo[f][1,4]oxazepin-7-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydrobenzo[f][1,4]oxazepin-7-yl group would add some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The benzamide group might undergo reactions typical for carboxamides, such as hydrolysis. The bromine atom might be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .科学研究应用

合成和结构分析

化合物2-溴-N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑啉-7-基)苯甲酰胺是一类涉及桥环氮化合物和苯并噁唑啉核的化合物的一部分。这些化合物是通过复杂的化学反应合成的,通常涉及溴化、环化和三环结构的形成。例如,桥环氮化合物是通过将乙基苯乙酸酯转化为相应的四氢-5-甲基-9,10-二氧代-5,8-甲基-5H-苯并环庚烯合成的。这些化合物进一步转化为各种三环结构,展示了化学复杂性和创造各种衍生物的潜力 (Sedgeworth & Proctor, 1981)。

此外,苯并噁唑啉核是几种激酶抑制剂的关键组成部分,包括mTOR抑制剂,已通过可扩展的过程合成。合成涉及创建不同的片段,包括对我们感兴趣的四氢苯并[f][1,4]噁唑啉核。这个核心在激酶抑制剂的开发中至关重要,展示了该化合物在医学和制药研究中的潜在应用 (Naganathan et al., 2015)。

潜在的抗精神病和抗多巴胺作用

此外,对类似于2-溴-N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑啉-7-基)苯甲酰胺结构的化合物的研究表明在神经精神疾病治疗中的潜在应用。例如,一系列取代苯甲酰胺,包括结构类似的衍生物,已被证明能够抑制大鼠纹状体膜中[3H]spiperone的结合,表明具有潜在的抗精神病和抗多巴胺作用。这表明这类化合物可能在研究多巴胺D-2受体以及开发治疗精神分裂症等疾病的治疗方法中有用处 (Högberg等,1990)。

光谱和结构洞察

此外,一系列与我们感兴趣的化合物结构相关的苯并咪唑-连接的噁唑啉杂环混合物已经合成并通过光谱方法和X射线衍射进行了分析。这些研究提供了关于分子结构、电荷分布、亲电和亲核反应区域以及非线性光学(NLO)性质的洞察,这对于在材料科学和光子学中的应用可能是重要的 (Almansour et al., 2016)。

未来方向

The study of complex organic molecules like “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a vibrant field of research. Future directions might include the synthesis of similar compounds, the investigation of their physical and chemical properties, and the exploration of their potential biological activities .

属性

IUPAC Name |

2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDLXCQCYRXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

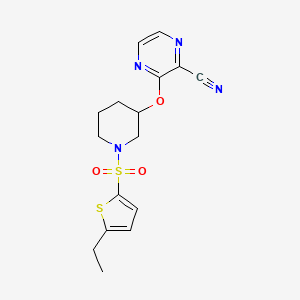

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)

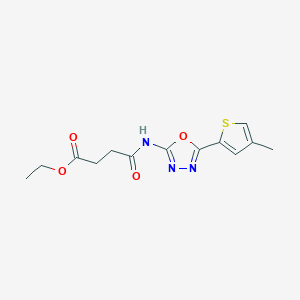

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

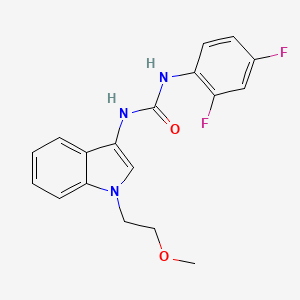

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)